Sodium isostearoyl-2-lactylate

概要

説明

Sodium isostearoyl-2-lactylate is an anionic surfactant and emulsifier widely used in the food, cosmetic, and pharmaceutical industries. It is known for its excellent emulsifying, dispersing, and moisturizing properties. This compound is derived from the esterification of isostearic acid with lactic acid, followed by neutralization with sodium hydroxide.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of sodium isostearoyl-2-lactylate involves the esterification of isostearic acid with lactic acid. The reaction is typically carried out at elevated temperatures, around 105°C, in the presence of a catalyst. The molar ratio of lactic acid to isostearic acid is usually 2:1. After the esterification reaction, the product is neutralized with sodium hydroxide to form the sodium salt.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, isostearic acid and lactic acid, are mixed in a reaction vessel and heated to the desired temperature. A catalyst is added to facilitate the reaction. After the esterification is complete, the mixture is neutralized with sodium hydroxide, and the product is purified and dried to obtain the final compound .

化学反応の分析

Types of Reactions: Sodium isostearoyl-2-lactylate primarily undergoes hydrolysis, esterification, and neutralization reactions. It is stable under normal conditions but can hydrolyze in the presence of strong acids or bases.

Common Reagents and Conditions:

Hydrolysis: In the presence of strong acids or bases, this compound can hydrolyze to form isostearic acid and lactic acid.

Esterification: The initial synthesis involves the esterification of isostearic acid with lactic acid.

Neutralization: Sodium hydroxide is used to neutralize the esterified product to form the sodium salt.

Major Products Formed:

Hydrolysis: Isostearic acid and lactic acid.

Esterification: Isostearoyl lactylate.

Neutralization: this compound.

科学的研究の応用

Food Industry Applications

Sodium isostearoyl-2-lactylate is recognized for its multifunctional properties in the food sector, particularly as a dough conditioner and emulsifier.

Emulsification and Stabilization

- Baked Goods : SISL is extensively used in bread, pastries, and high-fat bakery products to enhance dough strength, improve volume, and maintain crumb structure. It acts by interacting with gluten proteins to form a complex that retains moisture and prevents staling .

- Dairy Products : In dairy applications such as ice cream and creamers, SISL helps in stabilizing emulsions, ensuring uniform distribution of fat globules, which improves texture and mouthfeel .

- Pasta and Noodles : The compound enhances the quality of noodle products by improving elasticity and reducing cooking loss. It also contributes to a smoother surface texture and lowers the peeling rate during cooking .

Functional Benefits

- Shelf Life Extension : SISL has been shown to delay retrogradation in starches, thereby prolonging the freshness of baked goods . This property is crucial for maintaining product quality over time.

- Nutritional Enhancement : Studies indicate that SISL supplementation in animal feed can improve nutrient digestibility and growth performance in livestock, particularly in broilers and lactating sows .

Cosmetic Applications

This compound is also prevalent in personal care products due to its moisturizing and emulsifying properties.

Moisturizing Agent

- Skin Care Products : SISL functions as a humectant in lotions and creams, helping to retain moisture in the skin. Its ability to form stable emulsions makes it ideal for products like moisturizers, sunscreens, and conditioners .

Hair Care Products

- In hair conditioners, SISL enhances the smoothness of hair by reducing friction between strands. It also contributes to improved manageability and shine .

Pharmaceutical Applications

While less common than its use in food and cosmetics, SISL has potential applications in pharmaceuticals.

Drug Formulations

SISL can be utilized as an excipient in drug formulations where emulsification is required. Its properties may aid in improving the bioavailability of certain drugs by enhancing solubility .

Effects on Lactating Sows

A study evaluated the impact of dietary SISL on lactating sows' performance. The results indicated significant improvements in milk fat content and overall nutrient digestibility when SISL was included in their diet alongside soybean oil. This suggests that SISL not only benefits the sows but also enhances milk quality for piglets .

| Treatment Group | Milk Fat (%) | Total Solids (%) | Ether Extract Digestibility (%) |

|---|---|---|---|

| Control | 3.5 | 11.0 | 85 |

| Soybean Oil | 3.8 | 11.5 | 80 |

| SISL | 4.0 | 12.0 | 90 |

| Soybean Oil + SISL | 4.5 | 12.5 | 88 |

Application in Baked Goods

In a comparative study of bread quality with varying concentrations of SISL (0%, 0.25%, 0.5%), results showed that breads with SISL had superior volume and softer crumb texture compared to controls without it .

| SISL Concentration (%) | Bread Volume (cm³) | Crumb Softness (g) |

|---|---|---|

| 0 | 450 | 250 |

| 0.25 | 500 | 230 |

| 0.5 | 550 | 210 |

作用機序

Sodium isostearoyl-2-lactylate functions primarily as an emulsifier. It reduces the surface tension between oil and water phases, allowing for the formation of stable emulsions. The compound interacts with both hydrophilic and hydrophobic molecules, stabilizing the emulsion by preventing the coalescence of oil droplets. This property is particularly useful in food and cosmetic formulations where stable emulsions are required .

類似化合物との比較

- Sodium stearoyl lactylate

- Calcium stearoyl lactylate

- Sodium lauroyl lactylate

Comparison: Sodium isostearoyl-2-lactylate is unique due to its branched isostearic acid structure, which imparts superior emulsifying and moisturizing properties compared to its linear counterparts like sodium stearoyl lactylate. The branched structure also provides better stability and resistance to hydrolysis, making it more suitable for applications requiring long-term stability .

生物活性

Sodium isostearoyl-2-lactylate (SISL) is a food additive primarily used as an emulsifier and dough strengthener. It belongs to the family of lactylates, which are derived from lactic acid and fatty acids. This article explores the biological activity of SISL, focusing on its effects on food matrices, gut microbiota, and overall health implications, supported by data tables and case studies.

Chemical Structure and Properties

SISL is characterized by its unique amphiphilic structure, which consists of a hydrophilic lactylate group and a hydrophobic isostearate moiety. This structure allows SISL to interact effectively with both water and lipid phases, making it a versatile emulsifier in food applications.

- Emulsification : SISL enhances the stability of emulsions by reducing surface tension at the oil-water interface. It promotes the formation of stable emulsions in various food products, including baked goods and sauces.

- Dough Strengthening : In baking, SISL interacts with gluten proteins, improving dough elasticity and gas retention. This results in better texture and volume in baked products .

- Staling Prevention : The compound retards retrogradation in starches, helping to maintain moisture and freshness in bread and other starch-based foods .

Impact on Gut Microbiota

Recent studies have highlighted SISL's significant effects on gut microbiota composition:

- Dysbiosis Induction : A study indicated that SISL altered the gut microbiome by reducing the abundance of beneficial bacterial families such as Clostridiaceae and Lachnospiraceae, while promoting pro-inflammatory families like Enterobacteriaceae .

- Short-Chain Fatty Acids (SCFAs) : The presence of SISL was associated with decreased butyrate levels (a beneficial SCFA) and increased propionate levels, suggesting potential implications for gut health and metabolic processes .

Nutritional Implications

- Growth Performance in Animals : Research has shown that supplementation with SISL can enhance growth performance in broilers by improving nutrient digestibility . This effect is particularly pronounced during early growth stages.

- Impact on Food Products : The addition of SISL to bakery products not only improves texture but also increases protein content when combined with other ingredients like soybean milk powder .

Study 1: Muffin Rheology

A study evaluated the effects of SISL on muffins made with amaranth flour. The addition of SISL improved the viscoelastic properties of the batter, leading to better texture and reduced hardness compared to control muffins without additives .

| Parameter | Control Muffins | Muffins with SISL |

|---|---|---|

| Hardness | High | Moderate |

| Chewiness | High | Lower |

| Specific Volume | Lower | Higher |

Study 2: Broiler Growth Performance

In a controlled experiment involving broiler chickens, SISL supplementation resulted in improved growth rates and feed conversion ratios compared to controls without SISL. The findings suggest that SISL may play a role in enhancing nutrient absorption during digestion .

| Treatment | Weight Gain (g) | Feed Conversion Ratio |

|---|---|---|

| Control | 1500 | 1.8 |

| SISL Supplemented | 1800 | 1.5 |

Safety and Regulatory Status

SISL has been evaluated for safety by various regulatory bodies. The European Food Safety Authority (EFSA) established an Acceptable Daily Intake (ADI) of 22 mg/kg body weight per day for sodium stearoyl-2-lactylate, indicating low toxicity levels . Long-term studies have shown no significant adverse effects on health when consumed within recommended limits.

特性

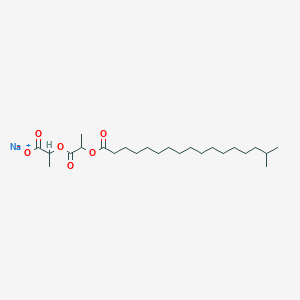

IUPAC Name |

sodium;2-[2-(16-methylheptadecanoyloxy)propanoyloxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H44O6.Na/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-22(25)29-21(4)24(28)30-20(3)23(26)27;/h19-21H,5-18H2,1-4H3,(H,26,27);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOSNFLMXYRQNAF-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H43NaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5042405 | |

| Record name | Sodium isostearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66988-04-3, 94109-51-0 | |

| Record name | Sodium isostearoyl lactylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066988043 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sodium 2-((2-((16-methylheptadecanoyl)oxy)propionyl)oxy)propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 2-(1-carboxyethoxy)-1-methyl-2-oxoethyl ester, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Sodium isostearoyl-2-lactylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5042405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 2-(1-carboxylatoethoxy)-1-methyl-2-oxoethyl isooctadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sodium 2-[[2-[(16-methylheptadecanoyl)oxy]propionyl]oxy]propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM ISOSTEAROYL LACTYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8730J0D3EV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。